4-Methyl-3-{2-[(propan-2-yl)amino]propanamido}thiophene-2-carboxylic acid
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Overview
Description
4-Methyl-3-{2-[(propan-2-yl)amino]propanamido}thiophene-2-carboxylic acid is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-{2-[(propan-2-yl)amino]propanamido}thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Amide Group: The amide group can be introduced through the reaction of the thiophene derivative with an appropriate amine under suitable conditions.
Final Functionalization:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-{2-[(propan-2-yl)amino]propanamido}thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Methyl-3-{2-[(propan-2-yl)amino]propanamido}thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 4-Methyl-3-{2-[(propan-2-yl)amino]propanamido}thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Articaine: A local anesthetic with a similar thiophene structure.
Suprofen: A nonsteroidal anti-inflammatory drug with a thiophene ring.
Uniqueness
4-Methyl-3-{2-[(propan-2-yl)amino]propanamido}thiophene-2-carboxylic acid is unique due to its specific functional groups and structural features, which confer distinct biological activities and chemical reactivity. Its combination of a thiophene ring with an amide and carboxylic acid group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C12H18N2O3S |
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Molecular Weight |
270.35 g/mol |
IUPAC Name |
4-methyl-3-[2-(propan-2-ylamino)propanoylamino]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H18N2O3S/c1-6(2)13-8(4)11(15)14-9-7(3)5-18-10(9)12(16)17/h5-6,8,13H,1-4H3,(H,14,15)(H,16,17) |
InChI Key |
INVSCHQEZUKNSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1NC(=O)C(C)NC(C)C)C(=O)O |
Origin of Product |
United States |
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